molecular formula C22H28O2 B10840054 16-Isobutylidene-estrone

16-Isobutylidene-estrone

Cat. No.: B10840054
M. Wt: 324.5 g/mol
InChI Key: PTANBYHUNIXKEU-HDLVZFDGSA-N
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Description

16-Isobutylidene-estrone is a synthetic derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by its unique structural modification at the 16th position, which imparts distinct chemical and biological properties. The molecular formula of this compound is C22H28O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-isobutylidene-estrone typically involves the modification of estrone at the 16th position. One common method includes the use of diene as a starting material, followed by a series of chemical reactions such as ketoxime formation, rearrangement, chlorohydrination, cyclization, and hydrolysis . These reactions are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often utilizes soybean oil as a raw material. The process involves two main steps: chemical reaction and post-processing. This method is advantageous due to its low cost, high purity (99.0%), and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 16-Isobutylidene-estrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Antiproliferative Activity
Research indicates that 16-Isobutylidene-estrone exhibits significant antiproliferative effects against various cancer cell lines, particularly breast cancer. In a study involving several estrone analogs, this compound was shown to inhibit the growth of human gynecological cancer cells effectively. The compound increased hypodiploid populations in breast cancer cells and disturbed the cell cycle, suggesting its potential as an anticancer agent .

Mechanisms of Action
The mechanism through which this compound exerts its effects appears to involve the modulation of estrogen signaling pathways. It has been noted that compounds with structural similarities can inhibit key enzymes involved in steroidogenesis, such as sulfatase and 17β-hydroxysteroid dehydrogenase type 1. These enzymes are crucial for the biosynthesis of estrogens, and their inhibition can lead to reduced estrogen levels in tumors, thereby limiting tumor growth .

Hormonal Regulation

Estrogen Receptor Modulation
this compound acts as a selective modulator of estrogen receptors. Its unique structure allows it to bind to estrogen receptors with varying affinity compared to natural estrogens. This property makes it a candidate for therapeutic applications where modulation of estrogen activity is desired, such as in hormone-sensitive cancers .

Potential for Hormone Replacement Therapy
Given its ability to influence estrogenic activity without the full spectrum of effects associated with natural estrogens, this compound may be explored for use in hormone replacement therapies (HRT). Its selective action could provide benefits in alleviating menopausal symptoms while minimizing risks associated with traditional HRT .

Research and Development

Case Studies and Clinical Trials
Clinical investigations have focused on the relationship between estrogen metabolites, including those derived from this compound, and breast cancer risk. A nested case-control study within the Nurses' Health Study evaluated the concentrations of various estrogen metabolites and their association with breast cancer risk. Although results were inconclusive regarding direct associations, they highlighted the importance of understanding estrogen metabolism pathways in cancer risk assessment .

Structure-Activity Relationship Studies

Molecular Modifications
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the estrone backbone affect biological activity. For instance, derivatives like 16-azidomethyl estrone have been synthesized and tested for enhanced antiproliferative properties against cancer cells. These studies help identify lead compounds for further development based on their efficacy and selectivity against cancer cells compared to normal cells .

Data Summary Table

Application AreaFindings/Observations
Anticancer PropertiesSignificant growth inhibition in breast cancer cell lines; increased hypodiploid populations; cell cycle disturbance observed.
Hormonal RegulationActs as a selective modulator of estrogen receptors; potential use in hormone replacement therapy explored.
Research and DevelopmentNested case-control studies indicate complex relationships between estrogen metabolites and breast cancer risk.
Structure-Activity RelationshipsMolecular modifications enhance biological activity; SAR studies identify promising lead compounds for further research.

Comparison with Similar Compounds

Comparison: 16-Isobutylidene-estrone is unique due to its structural modification at the 16th position, which imparts distinct chemical and biological properties. Unlike estrone, estradiol, and estriol, which are naturally occurring estrogens, this compound is a synthetic derivative with enhanced stability and specific receptor binding affinity .

Properties

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

(8R,9S,13S,14S,16E)-3-hydroxy-13-methyl-16-(2-methylpropylidene)-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C22H28O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-20,23H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,22+/m1/s1

InChI Key

PTANBYHUNIXKEU-HDLVZFDGSA-N

Isomeric SMILES

CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O

Canonical SMILES

CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)O

Origin of Product

United States

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